2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a core triazole ring substituted with ethyl and heterocyclic groups (furan-2-yl) at positions 4 and 5, respectively. The thioacetamide side chain is further functionalized with a 4-methylphenyl group (N-(4-methylphenyl)). Its molecular formula is C₁₈H₁₉N₅O₂S, with a molecular weight of 381.45 g/mol.
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-16(14-5-4-10-23-14)19-20-17(21)24-11-15(22)18-13-8-6-12(2)7-9-13/h4-10H,3,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSBDDDTKFKNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618413-02-8 | |
| Record name | 2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, often referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.53 g/mol. The structural characteristics include a triazole ring linked to a furan moiety and an acetamide group, which contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, particularly hepatocellular carcinoma (HepG2).
- Case Study: Hepatocellular Carcinoma
- Methodology : The anti-proliferative activity was assessed using the MTT assay.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of , indicating effective inhibition of cancer cell proliferation. Comparative studies showed that modifications in the substituents on the phenyl ring affected activity levels significantly.
| Compound | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| 7f | 16.782 | 1.19 ± 0.02 |
| 7a | 20.667 | Moderate |
| 7b | 25.000 | Moderate |
| 7d | 39.667 | Higher |
2. Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Preliminary tests suggest that this compound may also exhibit antimicrobial effects against various bacterial strains.
- Study Findings : In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in available literature.
The biological activity of triazole derivatives is often linked to their ability to interfere with nucleic acid synthesis and function in cancer cells and pathogens.
- Molecular Docking Studies : Computational modeling has indicated that this compound can bind effectively to target proteins involved in cell proliferation and survival pathways, further supporting its anticancer potential.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substituents : Pyridinyl groups (VUAA1, OLC-12) enhance receptor binding via π-π interactions, while furan (target compound) may reduce metabolic stability but improve lipophilicity .
- Aryl Group Effects : Bulky substituents (e.g., isopropyl in OLC-12) improve receptor-channel formation, whereas smaller groups (methyl in the target compound) favor diffusion across membranes .
Anti-Exudative Activity (AEA)
| Compound | Dose (mg/kg) | AEA (% Inhibition) | Reference Drug (Diclofenac Sodium) | |
|---|---|---|---|---|
| Target Compound (Furan-2-yl derivative) | 10 | 65–83 | 85% (8 mg/kg) | |
| Pyridin-2-yl analogues (6a–6c) | 10 | 50–75 | – |
Mechanistic Notes:
- Furan derivatives exhibit superior AEA compared to pyridinyl analogues, possibly due to enhanced interaction with cyclooxygenase (COX) isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
